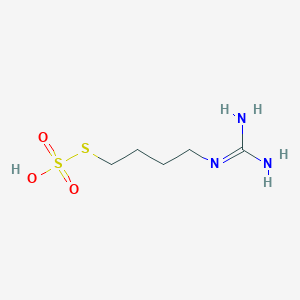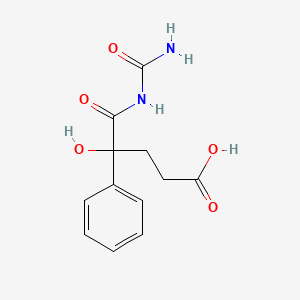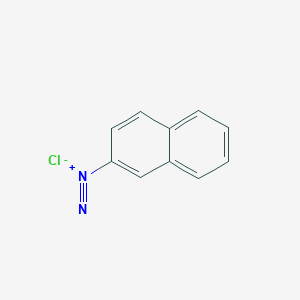
Naphthalene-2-diazonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-2-diazonium chloride is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a diazonium group (-N₂⁺Cl⁻) attached to the second position of the naphthalene ring. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo dyes and other aromatic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Naphthalene-2-diazonium chloride is typically synthesized through a diazotization reaction. The process involves the reaction of 2-naphthylamine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C). The reaction can be represented as follows:
C10H7NH2+NaNO2+2HCl→C10H7N2Cl+NaCl+2H2O
Industrial Production Methods: In an industrial setting, the diazotization process is scaled up using similar reagents and conditions. The reaction is carefully controlled to maintain the low temperature required to stabilize the diazonium ion and prevent its decomposition.
Análisis De Reacciones Químicas
Types of Reactions: Naphthalene-2-diazonium chloride undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as hydroxide, halides, and cyanide ions.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are important in dye synthesis.
Common Reagents and Conditions:
Substitution by Hydroxide: Warming the diazonium salt solution leads to the formation of 2-naphthol.
Coupling with Phenols: The reaction with phenols in alkaline conditions produces azo dyes.
Major Products:
2-Naphthol: Formed by substitution with hydroxide.
Azo Dyes: Formed by coupling reactions with phenols and aromatic amines.
Aplicaciones Científicas De Investigación
Naphthalene-2-diazonium chloride has diverse applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important in textile and printing industries.
Biology: Azo dyes derived from this compound are used as biological stains and indicators.
Medicine: Some azo dyes have been investigated for their potential use in pharmaceuticals.
Industry: Widely used in the production of dyes for textiles, inks, and plastics.
Mecanismo De Acción
The primary mechanism by which naphthalene-2-diazonium chloride exerts its effects is through electrophilic substitution and coupling reactions. The diazonium group is highly reactive and can form bonds with nucleophiles, leading to the formation of various aromatic compounds. In coupling reactions, the diazonium ion acts as an electrophile, reacting with electron-rich aromatic compounds to form azo bonds.
Comparación Con Compuestos Similares
Benzenediazonium Chloride: Similar in structure but derived from benzene. It also undergoes substitution and coupling reactions.
Toluene-2-diazonium Chloride: Derived from toluene, it exhibits similar reactivity but with different substituent effects due to the methyl group.
Uniqueness: Naphthalene-2-diazonium chloride is unique due to the presence of the naphthalene ring, which provides additional stability and reactivity compared to simpler diazonium compounds. This makes it particularly useful in the synthesis of complex aromatic compounds and dyes.
Propiedades
Número CAS |
20893-80-5 |
|---|---|
Fórmula molecular |
C10H7ClN2 |
Peso molecular |
190.63 g/mol |
Nombre IUPAC |
naphthalene-2-diazonium;chloride |
InChI |
InChI=1S/C10H7N2.ClH/c11-12-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H;1H/q+1;/p-1 |
Clave InChI |
XCEHRSBXQSBBBM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)[N+]#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



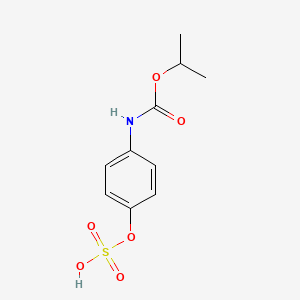

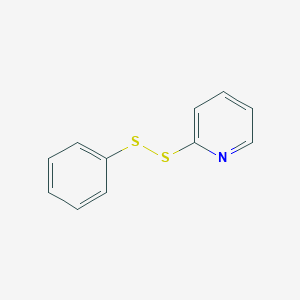
![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)
![[6-oxo-2-[(Z)-pent-3-en-1-ynyl]pyran-3-yl]-[6-oxo-2-[(E)-pent-3-en-1-ynyl]pyran-3-yl]mercury](/img/structure/B14707283.png)
![{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14707287.png)




![8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;oxalic acid](/img/structure/B14707319.png)
